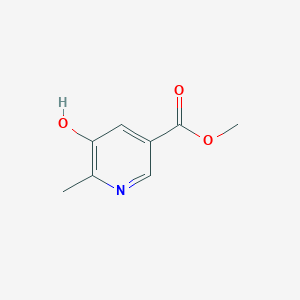

Methyl 5-hydroxy-6-methylnicotinate

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

37531-16-1 |

|---|---|

分子式 |

C8H9NO3 |

分子量 |

167.16 g/mol |

IUPAC 名称 |

methyl 5-hydroxy-6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C8H9NO3/c1-5-7(10)3-6(4-9-5)8(11)12-2/h3-4,10H,1-2H3 |

InChI 键 |

HUNUSCGHLLVBEH-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=N1)C(=O)OC)O |

产品来源 |

United States |

Advanced Spectroscopic and Chromatographic Characterization of Methyl 5 Hydroxy 6 Methylnicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of Methyl 5-hydroxy-6-methylnicotinate would exhibit distinct signals corresponding to each unique proton environment.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H (on pyridine (B92270) ring) | ~8.0-8.5 | s | 1H |

| OH | ~5.0-6.0 | br s | 1H |

| OCH₃ (ester) | ~3.8-4.0 | s | 3H |

| CH₃ (on pyridine ring) | ~2.3-2.6 | s | 3H |

The aromatic proton on the pyridine ring is expected to appear as a singlet in the downfield region due to the deshielding effect of the aromatic system and the electron-withdrawing ester group. The hydroxyl proton signal is anticipated to be a broad singlet, and its chemical shift could vary depending on the solvent and concentration due to hydrogen bonding. The methyl protons of the ester group and the methyl group attached to the pyridine ring would each appear as sharp singlets in the upfield region.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~165-170 |

| C-5 (C-OH) | ~150-155 |

| C-6 (C-CH₃) | ~145-150 |

| C-2 (aromatic) | ~140-145 |

| C-3 (aromatic) | ~120-125 |

| C-4 (aromatic) | ~115-120 |

| OCH₃ (ester) | ~50-55 |

| CH₃ (on pyridine ring) | ~15-20 |

The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will have chemical shifts in the typical aromatic region, with variations based on the electronic effects of their substituents (hydroxyl, methyl, and ester groups). The carbons of the methyl groups will appear at the most upfield positions.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for confirming the structural assignments of this compound. A COSY spectrum would show correlations between coupled protons, for instance, confirming the through-bond connectivity within the pyridine ring if other protons were present. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, definitively linking the proton and carbon NMR assignments. For example, it would show a correlation between the signal for the OCH₃ protons and the OCH₃ carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

The expected molecular ion peak ([M]⁺) for this compound (C₈H₉NO₃) would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 167.06 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be ideal for the analysis of this compound in complex mixtures, allowing for its purification and subsequent structural analysis. The fragmentation pattern observed in the MS/MS spectrum would provide key structural information. Expected fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), and cleavages within the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The infrared spectrum of this compound is predicted to show several key absorption bands:

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (ester) | 1700-1730 | Strong |

| C=C/C=N stretch (aromatic ring) | 1400-1600 | Medium-Strong |

| C-O stretch (ester and phenol) | 1000-1300 | Strong |

The broad O-H stretching band would be a clear indication of the hydroxyl group. The strong C=O stretching absorption is characteristic of the ester functional group. A series of bands in the fingerprint region would correspond to the vibrations of the substituted pyridine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the pyridine ring, a hydroxyl group, a methyl group, and a methyl ester group.

Key expected vibrational frequencies include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is anticipated, characteristic of the hydroxyl (-OH) group, likely broadened due to intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups (both on the ring and in the ester) will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretching: A strong, sharp absorption band between 1700-1730 cm⁻¹ is characteristic of the carbonyl (C=O) group in the methyl ester.

C=C and C=N Stretching: Vibrations associated with the C=C and C=N bonds within the aromatic pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group will likely produce a strong band in the 1100-1300 cm⁻¹ range.

O-H Bending: The in-plane bending of the hydroxyl group typically appears around 1350-1440 cm⁻¹.

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Pyridine Ring | Aromatic C-H Stretch | >3000 |

| Methyl (-CH₃) | Aliphatic C-H Stretch | 2850-2960 |

| Methyl Ester (-COOCH₃) | C=O Stretch | 1700-1730 (strong, sharp) |

| Pyridine Ring | C=C and C=N Stretch | 1400-1600 |

| Methyl Ester (-COOCH₃) | C-O Stretch | 1100-1300 |

| Hydroxyl (-OH) | O-H Bend | 1350-1440 |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR for analyzing vibrational modes. The Raman spectrum of this compound would provide information on the vibrations of the pyridine ring and substituent groups. The polarizability of a bond determines the intensity of its Raman signal; non-polar bonds often produce stronger signals in Raman than in IR spectroscopy.

For this compound, strong Raman signals are expected for the aromatic ring breathing modes. A theoretical and experimental study on the related compound 3-hydroxy-6-methyl-2-nitropyridine (B146962) demonstrated the utility of Raman spectroscopy in analyzing the vibrational modes of substituted pyridines. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically increase the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. This enhancement allows for the detection of trace amounts of an analyte. The SERS spectrum of this compound would likely be dominated by the vibrational modes of the pyridine ring, as the nitrogen atom can interact strongly with the metal surface. This interaction can also lead to shifts in the observed Raman frequencies compared to the standard Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of this energy promotes electrons from a ground state to a higher energy excited state. In organic molecules like this compound, the most common transitions involve π electrons in the aromatic ring and non-bonding (n) electrons on the oxygen and nitrogen atoms.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the pyridine ring gives rise to intense absorption bands, typically in the 200-300 nm range.

n → π* Transitions: These involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygens of the hydroxyl and ester groups) to a π* antibonding orbital. These transitions are generally less intense than π → π* transitions and occur at longer wavelengths.

Studies on related 2-hydroxy-6-methylnicotinic acid complexes have utilized UV-Visible spectroscopy to confirm the coordination of the ligand to a metal center. researchgate.net The electronic absorption spectra of Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) have also been investigated, providing insight into the electronic transitions of substituted pyridine rings. researchgate.net The specific wavelengths of maximum absorbance (λmax) for this compound would be influenced by the solvent polarity.

| Transition Type | Orbitals Involved | Expected Wavelength Range |

| π → π | π bonding to π antibonding | 200-300 nm |

| n → π | non-bonding to π antibonding | >300 nm |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which is often synthesized as part of a multi-step process, chromatographic methods are indispensable for monitoring reaction progress, isolating the final product, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing nicotinic acid derivatives. mdpi.com

For the analysis of this compound, a typical RP-HPLC method would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is non-polar.

Mobile Phase: A polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the composition of the mobile phase is changed over time, may be employed to achieve optimal separation of the target compound from impurities or starting materials.

Detection: A UV detector is commonly used, as the pyridine ring is a strong chromophore. The detection wavelength would be set near the compound's λmax to ensure high sensitivity.

The purity of related compounds like Methyl 6-methylnicotinate (B8608588) is often reported to be greater than 98% as determined by HPLC. tcichemicals.com

| Parameter | Typical Condition | Purpose |

| Column | C18, 3-5 µm particle size | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elution of components |

| Elution Mode | Isocratic or Gradient | To achieve optimal separation |

| Detector | UV-Vis Diode Array Detector (DAD) | Detection and quantification |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller stationary phase particles (<2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. UPLC systems operate at higher pressures to push the mobile phase through the more densely packed column.

A method developed for the HPLC analysis of nicotinic acid derivatives can often be transferred to a UPLC system to gain these advantages. mdpi.com This would be particularly useful for resolving complex mixtures containing isomers or closely related impurities of this compound. The higher peak capacity of UPLC allows for more confident purity assessments.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. It is frequently employed to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. rsc.org It is also used to identify suitable solvent systems for larger-scale column chromatography purification.

For this compound, a TLC plate coated with silica (B1680970) gel (a polar stationary phase) would be used. The plate is spotted with the sample and developed in a sealed chamber containing a suitable mobile phase (eluent), which is typically a mixture of non-polar and polar organic solvents. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The position of the spots is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The purity of the compound can be qualitatively assessed by the presence of a single spot. nih.govnih.gov

Theoretical and Computational Chemistry Studies of Methyl 5 Hydroxy 6 Methylnicotinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific studies using Density Functional Theory (DFT) to analyze the electronic structure and reactivity of Methyl 5-hydroxy-6-methylnicotinate were found. DFT is a widely used computational method to investigate the properties of molecules, but it appears that this specific compound has not been the subject of such published research. Therefore, data for the following subsections are unavailable.

Molecular Geometry Optimization

Information regarding the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles as determined by DFT calculations, is not available in published literature.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap

There are no available data on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound. As a result, the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, has not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

No Molecular Electrostatic Potential (MEP) maps for this compound have been published. These maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, but this information could not be located for the specified compound.

Natural Bond Orbital (NBO) Analysis for Delocalization Effects

Studies detailing Natural Bond Orbital (NBO) analysis to investigate charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within this compound have not been found in the scientific literature.

Fukui Function Evaluation for Reactive Sites

There is no published research on the calculation of Fukui functions for this compound. This analysis is used to predict the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

No studies utilizing Time-Dependent Density Functional Theory (TD-DFT) to predict the excited state properties and the UV-Vis absorption spectrum of this compound were identified. Therefore, data on its electronic absorption wavelengths, oscillator strengths, and major electronic transitions are not available.

Solvent Effect Studies Using Implicit and Explicit Solvation Models

In the realm of computational chemistry, understanding the influence of the solvent environment on the structure, reactivity, and properties of a molecule is of paramount importance. For this compound, theoretical studies employing both implicit and explicit solvation models can provide valuable insights into its behavior in different media.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. fiveable.mewikipedia.orgwikipedia.org Popular implicit models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). wikipedia.orgnih.gov In the context of this compound, these models can be used to efficiently calculate the solvation free energy, which is crucial for predicting its solubility and partitioning behavior between different phases. For instance, studying the compound in solvents of varying polarity, such as water (a protic and highly polar solvent) and ethanol (B145695) (a protic polar solvent), can reveal the extent of stabilization of its ground and excited states, which in turn affects its spectroscopic properties. rsc.org The presence of both a hydroxyl and an ester group suggests that hydrogen bonding will play a significant role in its interactions with protic solvents.

Explicit Solvation Models: In contrast, explicit solvation models involve the inclusion of a specific number of individual solvent molecules around the solute molecule. wikipedia.org This approach allows for a more detailed investigation of direct solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and water or ethanol molecules. While computationally more demanding, explicit models can provide a more accurate description of the local solvent structure and its impact on the solute's conformation and reactivity. wikipedia.org For example, in a study of SN2 reactions, the inclusion of explicit solvent molecules was found to be crucial for accurately describing the reaction profile. researchgate.netchemrxiv.org For this compound, a hybrid model, combining an explicit representation of the first solvation shell with an implicit model for the bulk solvent, could offer a balance between accuracy and computational cost.

A comparative study of hydroxynicotinic acid isomers in water and ethanol highlighted the significant role of both intramolecular and intermolecular hydrogen bonding in determining their solubility. rsc.org Such studies, if applied to this compound, could elucidate how the interplay of its functional groups with different solvents influences its physicochemical properties.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. ias.ac.in Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for predicting the NLO properties of organic molecules. ias.ac.inbohrium.comresearchgate.net For this compound, DFT calculations can be employed to determine its hyperpolarizability, a key parameter that quantifies the NLO response of a molecule.

The NLO properties of pyridine (B92270) derivatives are often associated with intramolecular charge transfer (ICT) from an electron-donating group (D) to an electron-accepting group (A) through a π-conjugated system. ias.ac.in In this compound, the hydroxyl group can act as an electron donor, while the ester group and the pyridine ring can function as electron acceptors. The methyl group can also contribute to the electronic properties through hyperconjugation.

Theoretical investigations into the NLO responses of various organic molecules, including pyridine derivatives, have shown that the magnitude of the first hyperpolarizability (β) is sensitive to the nature and position of substituents. rsc.org For instance, the introduction of strong electron-donating and electron-withdrawing groups can significantly enhance the NLO response. rsc.org By performing DFT calculations on this compound, it would be possible to compute its dipole moment, polarizability, and first and second hyperpolarizabilities. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the charge transfer characteristics of the molecule, which are crucial for its NLO activity.

The following table illustrates typical parameters that would be calculated in a computational study of the NLO properties of this compound.

| Property | Description |

| Dipole Moment (μ) | A measure of the molecule's overall polarity. |

| Linear Polarizability (α) | The response of the molecule's electron cloud to an external electric field. |

| First Hyperpolarizability (β) | A measure of the second-order NLO response. |

| Second Hyperpolarizability (γ) | A measure of the third-order NLO response. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, which is related to the molecule's electronic excitability. |

Computational Studies on Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of biologically active compounds. researchgate.netnih.gov Computational methods play a crucial role in elucidating the SAR of a series of compounds by correlating their structural features with their biological activities. For this compound, computational SAR studies would involve investigating how variations in its chemical structure could affect its potential biological activities.

Pyridine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.gov SAR studies on various pyridine derivatives have revealed that the nature, position, and orientation of substituents on the pyridine ring are critical for their biological effects. nih.govnih.gov For this compound, the key structural features include the hydroxyl, methyl, and methyl ester groups.

A computational SAR study would typically involve:

Conformational Analysis: Determining the preferred three-dimensional arrangement of the molecule, as this can influence its interaction with a biological target.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecular surface to identify regions that are prone to electrostatic interactions.

Analysis of Molecular Descriptors: Calculating various electronic and steric descriptors to quantify the properties of the molecule and its substituents.

For example, a recent review on the antiproliferative activity of pyridine derivatives highlighted that the presence and position of hydroxyl (-OH) and carbonyl (-C=O) groups can enhance their activity. nih.govnih.gov Conversely, bulky groups can sometimes lead to a decrease in activity. nih.govnih.gov By computationally modifying the structure of this compound, for instance, by altering the position of the substituents or introducing new functional groups, and then calculating the resulting changes in molecular properties, it is possible to predict how these modifications might impact its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjetir.org This approach is widely used in drug design to predict the activity of new compounds and to guide the synthesis of more potent and selective molecules. jetir.orgdrugdesign.org

For a compound like this compound, developing a QSAR model would first require a dataset of structurally related compounds with experimentally determined biological activities. The process would then involve the following steps:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), electronic parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the calculated descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its reliability.

QSAR studies on nicotinamide (B372718) analogs as enzyme inhibitors have demonstrated the utility of this approach in identifying key structural features that govern their potency. nih.gov Similarly, a QSAR model for a series of compounds related to this compound could reveal the importance of specific descriptors, such as the hydrophobicity of certain substituents or the electronic properties of the pyridine ring, in determining their biological activity. The insights gained from such a model could then be used to propose new derivatives with potentially enhanced activity.

The following table provides examples of descriptor classes and their relevance in QSAR modeling.

| Descriptor Class | Examples | Relevance to Molecular Design |

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Describes the molecule's ability to participate in electrostatic and charge-transfer interactions. |

| Steric | Molecular volume, surface area, shape indices | Relates to the size and shape of the molecule, which can influence its fit into a binding site. |

| Hydrophobic | LogP, molar refractivity | Quantifies the lipophilicity of the molecule, which is important for membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecular graph. |

By applying these computational techniques, a deeper understanding of the chemical and biological properties of this compound and its analogs can be achieved, paving the way for the rational design of new molecules with desired functionalities.

Applications of Methyl 5 Hydroxy 6 Methylnicotinate in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Construction

Building blocks are fundamental compounds that serve as starting materials for the synthesis of more elaborate molecules. scbt.com Methyl 5-hydroxy-6-methylnicotinate fits this description perfectly, as its structure is incorporated into larger, more complex final products. Its utility as a foundational component is evident in the multi-step synthesis of various biologically active compounds and novel materials. scbt.com The strategic placement of its functional groups allows chemists to construct complex molecular frameworks through sequential reactions, making it a valuable tool in the synthesis of natural products and their analogues. nih.govnih.gov For instance, the synthesis of derivatives of 5-hydroxy-6-methyl-2-aminotetralin, which are designed as semirigid congeners of m-tyramine, has been accomplished using a key synthetic intermediate derived from a related methoxy-methyl tetralone structure. nih.gov

Intermediate in the Synthesis of Substituted Pyridine (B92270) Derivatives

The pyridine core of this compound is a common motif in many biologically active compounds. Consequently, this compound serves as an excellent starting point for the synthesis of a wide array of substituted pyridine derivatives. researchgate.net General methods have been developed for the synthesis of various methyl 6-substituted nicotinates, highlighting the importance of this class of compounds. researchgate.net The presence of the hydroxyl, ester, and methyl groups allows for a variety of chemical transformations.

The hydroxyl group at the 5-position of the pyridine ring is a key site for modification. It can readily undergo alkylation and acylation reactions to introduce new functional groups and build molecular complexity. For example, the alkylation of the related compound 5-hydroxy-6-methyluracil with dimethylsulfate has been shown to produce various methoxy (B1213986) derivatives. researchgate.net This type of transformation is crucial for altering the electronic properties and biological activity of the resulting molecules.

Table 1: Examples of Hydroxyl Group Functionalization

| Reagent | Reaction Type | Product Type |

|---|---|---|

| Alkyl Halide | Williamson Ether Synthesis | 5-Alkoxy-6-methylnicotinate |

| Acyl Chloride | Acylation | 5-Acyloxy-6-methylnicotinate |

This table is illustrative and based on common organic reactions.

The methyl ester group of this compound can be converted into a variety of other functional groups. Hydrolysis of the ester, typically under acidic or basic conditions, yields the corresponding carboxylic acid, 5-hydroxy-6-methylnicotinic acid. epa.gov This carboxylic acid can then be activated and reacted with amines to form amides or reduced to an alcohol. The ester can also be directly converted to an amide through aminolysis. These transformations are fundamental in peptide synthesis and the creation of other amide-containing bioactive molecules. The synthesis of methyl nicotinate (B505614) itself often involves the esterification of nicotinic acid with methanol (B129727). chemicalbook.com

Table 2: Transformations of the Ester Group

| Reagent(s) | Reaction Type | Product Functional Group |

|---|---|---|

| H₂O, H⁺ or OH⁻ | Hydrolysis | Carboxylic Acid |

| 1. SOCl₂ 2. R₂NH | Amidation (via acid chloride) | Amide |

| LiAlH₄ | Reduction | Primary Alcohol |

This table is illustrative and based on common organic reactions.

The methyl group at the 6-position of the pyridine ring can also be a site for chemical modification, although it is generally less reactive than the hydroxyl and ester groups. Oxidation of this methyl group can lead to the corresponding carboxylic acid or aldehyde, providing another handle for further functionalization. For instance, the oxidation of the related 2-methyl-5-ethylpyridine is a known route to produce 6-methylnicotinic acid esters. google.comgoogle.com

Contribution to the Development of Novel Organic Reactions

While specific examples of this compound being used to develop entirely new classes of organic reactions are not widely documented, its use as a substrate in various synthetic transformations contributes to the broader understanding and refinement of existing methodologies. The unique combination of functional groups can present interesting challenges and opportunities in reaction development, particularly in the areas of regioselectivity and chemoselectivity.

Synthetic Utility in the Preparation of Advanced Materials Precursors

The reactivity of this compound makes it a suitable precursor for the synthesis of monomers that can be used to create advanced materials. For example, a multi-step synthesis starting from 4-hydroxy-6-methylnicotinic acid, a closely related compound, has been used to prepare a monomer for the synthesis of polymers with potential applications in materials science. rsc.org The ability to introduce various functionalities onto the pyridine ring allows for the tuning of the properties of the resulting polymers, such as their thermal stability, solubility, and electronic characteristics. rsc.org

Research on the Coordination Chemistry of this compound Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed research findings on the coordination chemistry of this compound with metal ions for complex formation appear to be unavailable in the public domain. Extensive queries for the synthesis, crystal structure, and characterization of metal complexes involving this specific ligand did not yield any relevant published studies.

The investigation into the coordination behavior of a ligand typically involves its reaction with various metal salts and subsequent characterization of the resulting complexes using techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis, NMR), and elemental analysis. This allows for the determination of the ligand's binding modes, the geometry of the resulting metal complexes, and their electronic and magnetic properties.

While the broader class of nicotinate and hydroxypyridine derivatives is known to form a wide array of coordination complexes with diverse structures and applications, the specific compound, this compound, has not been the subject of such detailed investigation according to the available literature. The presence of multiple potential donor sites—the pyridine nitrogen, the hydroxyl oxygen, and the carbonyl oxygen of the ester group—theoretically allows for various coordination modes, including monodentate, bidentate, or bridging behavior. This could lead to the formation of discrete mononuclear or polynuclear complexes, as well as coordination polymers.

However, without experimental data from published research, any discussion on the specific metal complexes of this compound, their formation, and their structural characteristics would be purely speculative. The scientific community has yet to report on the synthesis and characterization of these potential coordination compounds.

Therefore, a data table summarizing research findings on the coordination chemistry of this compound cannot be provided at this time due to the absence of primary research literature on the topic. Further experimental work would be required to explore the potential of this compound as a ligand in coordination chemistry.

Mechanistic Investigations of Reactions Involving Methyl 5 Hydroxy 6 Methylnicotinate

Studies on Esterification Reaction Mechanisms

The synthesis of Methyl 5-hydroxy-6-methylnicotinate from its parent carboxylic acid, 5-hydroxy-6-methylnicotinic acid, typically proceeds via an esterification reaction. The most common mechanism for this transformation is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves the reaction of a carboxylic acid with an alcohol, in this case, methanol (B129727).

The mechanism of Fischer esterification is a reversible, multi-step process: masterorganicchemistry.comyoutube.comyoutube.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the nicotinic acid derivative by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. youtube.comchemicalbook.com This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. masterorganicchemistry.comyoutube.com

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a weak nucleophile, attacks the activated carbonyl carbon. youtube.com This results in the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of methanol) to one of the original hydroxyl groups of the carboxylic acid. This intramolecular proton transfer creates a good leaving group, water. masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This step yields a protonated ester. masterorganicchemistry.com

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, typically by a molecule of the alcohol solvent or the conjugate base of the acid catalyst. youtube.com This regenerates the acid catalyst and yields the final product, this compound, along with water.

Mechanisms of Nucleophilic and Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring in this compound is substituted with an electron-donating hydroxyl group, a weakly electron-donating methyl group, and an electron-withdrawing methyl ester group. This substitution pattern dictates the ring's reactivity towards both nucleophilic and electrophilic attacks.

Nucleophilic Aromatic Substitution (SNAr):

Pyridine rings are inherently electron-deficient compared to benzene, making them more susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the electron-withdrawing methyl ester group. The SNAr mechanism generally proceeds through a two-step addition-elimination pathway. wikipedia.orgnih.gov

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom on the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge in this intermediate is delocalized, particularly onto the electronegative nitrogen atom of the pyridine ring and ortho/para electron-withdrawing groups.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group from the carbon atom that was attacked.

For SNAr to occur on the substituted ring of this compound, a suitable leaving group (like a halide) would need to be present on the ring. The rate of reaction is significantly influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com The hydroxyl and methyl groups, being electron-donating, would disfavor this reaction at positions ortho and para to them.

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene due to the electron-withdrawing effect of the nitrogen atom. youtube.com However, the presence of activating groups can facilitate such reactions. In this compound, the powerful electron-donating hydroxyl group (an activating group) and the weakly activating methyl group make EAS plausible. libretexts.org

The general mechanism for EAS involves two steps: masterorganicchemistry.commasterorganicchemistry.com

Attack on the Electrophile: The aromatic π-system acts as a nucleophile and attacks a strong electrophile (E+), breaking the aromaticity and forming a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. youtube.commasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.com

The regioselectivity of the substitution is determined by the directing effects of the existing substituents.

-OH group: Strongly activating and an ortho, para-director.

-CH₃ group: Weakly activating and an ortho, para-director.

-COOCH₃ group: Deactivating and a meta-director.

The powerful ortho, para-directing influence of the hydroxyl group at position 5 would likely direct incoming electrophiles to positions 4 and 6. However, position 6 is already occupied by the methyl group. Therefore, electrophilic substitution is most likely to occur at the C4 position.

| Substituent Group | Position | Electronic Effect | Reactivity Effect | Directing Influence |

| Hydroxyl (-OH) | 5 | Electron-donating (resonance) | Activating | Ortho, Para |

| Methyl (-CH₃) | 6 | Electron-donating (inductive) | Activating (weak) | Ortho, Para |

| Methyl Ester (-COOCH₃) | 3 | Electron-withdrawing | Deactivating | Meta |

Oxidation and Reduction Pathways of Pyridine Esters

The functional groups on this compound offer several pathways for oxidation and reduction reactions.

Oxidation Pathways: The pyridine ring and its substituents can undergo oxidation under various conditions.

N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. This modification significantly alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

Side-Chain Oxidation: The methyl group at the C6 position is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or nitric acid, can convert the methyl group into a carboxylic acid group. This is a common reaction for alkyl groups attached to aromatic rings.

Ring Degradation: Under harsh oxidative conditions, the pyridine ring itself can be cleaved and degraded.

Reduction Pathways: Both the pyridine ring and the ester group can be reduced.

Ring Hydrogenation: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This reaction typically requires a metal catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere. The reaction conditions (pressure, temperature) can be controlled to achieve complete saturation of the ring.

Ester Reduction: The methyl ester group can be reduced to a primary alcohol (-CH₂OH). This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). redalyc.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.

Reaction Kinetics and Thermodynamics of Derivatives

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the principles of physical organic chemistry allow for predictions regarding reaction rates and equilibria.

Reaction Kinetics: The rates of reactions, such as aromatic substitution, are heavily influenced by the electronic nature of the substituents.

For electrophilic aromatic substitution , the electron-donating hydroxyl and methyl groups will increase the reaction rate compared to unsubstituted pyridine nicotinate (B505614) by stabilizing the positive charge in the arenium ion intermediate.

For nucleophilic aromatic substitution (on a derivative with a leaving group), the rate would be accelerated by additional electron-withdrawing groups that can stabilize the Meisenheimer intermediate. masterorganicchemistry.com

Kinetic studies of related systems often employ techniques like Hammett plots to quantify the electronic effects of substituents on reaction rates. rsc.org A Hammett plot correlates the logarithms of rate constants for a series of reactions with a substituent parameter (σ), providing insight into the charge distribution in the transition state.

Thermodynamics: The thermodynamics of reactions like esterification are governed by the relative stabilities of reactants and products.

Esterification: The Fischer esterification is a reversible reaction with an equilibrium constant close to unity. masterorganicchemistry.com The position of the equilibrium can be shifted by changing the concentrations of reactants or products, as described by Le Châtelier's principle.

| Reaction Type | Key Mechanistic Feature | Expected Kinetic Influence of Substituents | Thermodynamic Consideration |

| Fischer Esterification | Tetrahedral Intermediate | Acid catalysis is crucial for a reasonable rate. | Reversible; equilibrium driven by reactant concentration or product removal. masterorganicchemistry.com |

| Electrophilic Aromatic Substitution | Arenium Ion Intermediate | -OH and -CH₃ groups increase rate (activation). | Generally favorable due to restoration of aromaticity. |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Rate depends on leaving group and EWG stabilization. | Favorable if a stable leaving group is present. |

| Ring Hydrogenation | Catalytic Cycle | Rate depends on catalyst, pressure, and temperature. | Highly exothermic and favorable. |

| Ester Reduction (with LiAlH₄) | Hydride Transfer | Typically a fast reaction. | Irreversible and thermodynamically favorable. |

Investigation of Competing and Side Reactions During Synthesis

The synthesis of this compound and its subsequent reactions can be accompanied by competing pathways and the formation of side products.

During the synthesis of related compounds like Methyl 6-Methyl Nicotinate, several side reactions have been identified. environmentclearance.nic.in

Formation of Diesters: If the starting material for the initial oxidation step (e.g., from 5-Ethyl-2-Methyl Pyridine) undergoes over-oxidation, dicarboxylic acids can be formed. Subsequent esterification would then lead to the formation of diester byproducts. environmentclearance.nic.in

Incomplete Reaction: Incomplete esterification can leave unreacted 5-hydroxy-6-methylnicotinic acid in the final product mixture.

Polymerization/Decomposition: The presence of a phenolic hydroxyl group can make the molecule susceptible to oxidation and subsequent polymerization, especially at elevated temperatures or in the presence of trace metals, potentially leading to colored impurities.

O-Alkylation: During derivatization reactions, the hydroxyl group is a potential nucleophile. Under basic conditions, it can compete with other nucleophiles for reaction with electrophiles, leading to the formation of O-alkylated (ether) byproducts instead of the desired C-substituted or N-substituted products.

Polysubstitution: In electrophilic aromatic substitution reactions, the presence of the strongly activating hydroxyl group can sometimes lead to the introduction of more than one electrophile onto the ring if the reaction conditions are not carefully controlled.

Careful control of reaction parameters such as temperature, reaction time, stoichiometry, and the choice of catalyst is essential to minimize these side reactions and maximize the yield of the desired product. environmentclearance.nic.in

Derivatives and Analogues of Methyl 5 Hydroxy 6 Methylnicotinate in Academic Research

Synthesis and Characterization of Esters of 5-hydroxy-6-methylnicotinic Acid

The synthesis of various esters of 5-hydroxy-6-methylnicotinic acid is a fundamental area of research, often serving as the initial step for more complex molecular designs. A common approach involves the esterification of the parent carboxylic acid, 5-hydroxy-6-methylnicotinic acid. For instance, methyl 6-methylnicotinate (B8608588) can be synthesized by refluxing 6-methylnicotinic acid in methanol (B129727) saturated with gaseous hydrogen chloride. prepchem.com A similar principle can be applied to produce a range of alkyl and aryl esters of 5-hydroxy-6-methylnicotinic acid by reacting the acid with the corresponding alcohol in the presence of an acid catalyst.

One documented manufacturing process for methyl 6-methylnicotinate involves the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid in the presence of sulfuric acid, followed by esterification with methanol. environmentclearance.nic.in This method highlights an alternative route to the core nicotinic acid structure before esterification. Furthermore, the synthesis of methyl 5-methylnicotinate has been achieved by treating 5-methylnicotinic acid with thionyl chloride in methanol. chemicalbook.com These established methods provide a robust foundation for the preparation of a variety of ester derivatives of 5-hydroxy-6-methylnicotinic acid, which are crucial intermediates for further chemical exploration.

Modification of the Pyridine (B92270) Ring System

The pyridine ring of methyl 5-hydroxy-6-methylnicotinate is a prime target for modification, allowing for the introduction of various functional groups that can significantly alter the molecule's electronic and steric properties.

Introduction of Cyano, Nitro, and Halo Substituents

The introduction of electron-withdrawing groups such as cyano, nitro, and halo substituents onto the pyridine ring has been explored to modulate the reactivity and potential biological activity of nicotinate (B505614) derivatives. For example, the synthesis of methyl 5,6-diaminonicotinate proceeds from the reduction of methyl 6-amino-5-nitronicotinate, indicating the feasibility of introducing a nitro group at the 5-position. prepchem.com

Halogenation of the pyridine ring is a common strategy. While specific examples for the direct halogenation of this compound are not extensively detailed in the provided search results, the synthesis of related compounds such as ethyl 5-hydroxynicotinate has been documented. orgsyn.org The introduction of a bromo group onto a similar scaffold, methyl 4-hydroxy-6-methylnicotinate, has been achieved using phosphorus oxybromide, suggesting a viable method for the halogenation of the 5-hydroxy-6-methylnicotinate core.

Exploration of Other Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups at various positions on the pyridine ring has been achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. For instance, 6-aryl-5-N-substituted pyridazinones have been synthesized via a microwave-assisted Suzuki-Miyaura cross-coupling of 6-chloropyridazinones with various arylboronic acids. nih.gov This methodology can be conceptually applied to a halogenated derivative of this compound to introduce a variety of aryl substituents. Catalyst systems based on palladium and specific phosphine (B1218219) ligands have shown high efficiency in the Suzuki-Miyaura coupling of aryl tosylates and mesylates with aryl- and heteroarylboronic acids, offering a versatile route to biaryl compounds. nih.gov

The synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines has been accomplished via a Sonogashira-type cross-coupling reaction, demonstrating a method for introducing alkyl groups. researchgate.net While not directly applied to the this compound system in the provided literature, these cross-coupling strategies represent the current state-of-the-art for the synthesis of alkyl and aryl substituted pyridine derivatives.

Formation of Condensed Ring Systems Incorporating the Nicotinate Moiety

The nicotinate moiety of this compound serves as a versatile building block for the construction of various fused heterocyclic systems. These condensed ring systems are of significant interest due to their diverse pharmacological activities.

Research has demonstrated the synthesis of pyrrolo[2,3-b]pyridines , also known as 7-azaindoles, from substituted pyridine precursors. These compounds are recognized as privileged structures in medicinal chemistry. nih.govjuniperpublishers.comnih.govresearchgate.netresearchgate.net The synthesis often involves the reaction of aminopyrrole carbonitriles with various reagents to construct the fused pyridine ring. juniperpublishers.comresearchgate.net

Another important class of condensed heterocycles are the imidazo[4,5-b]pyridines . Their synthesis can be achieved by reacting diaminopyridines with aldehydes. nih.govresearchgate.net Furthermore, reductive cyclization of 4-nitro-1H-imidazol-5-yl dicarbonyl compounds provides a route to imidazo[4,5-b]pyridinones. rsc.org

Studies on Metal Complexes of Substituted Nicotinates

The coordination chemistry of substituted nicotinates has been an active area of research, with studies focusing on the synthesis, structure, and properties of their metal complexes. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group provide excellent coordination sites for a variety of metal ions.

Manganese complexes have been synthesized and characterized. For example, a novel manganese complex with nicotinoyl-glycine has been prepared and its 3D supramolecular structure determined by single-crystal X-ray diffraction. mdpi.com The synthesis of mixed-valent manganese phosphonate (B1237965) cage complexes has also been reported. nih.gov Additionally, manganese(II) complexes supported by cyclopentadienyl-phosphine ligands have been synthesized and characterized. rsc.org

Cobalt complexes of pyridine-based ligands have been investigated for their magnetic properties. A series of Co(II) complexes with a pyridine-based macrocyclic ligand have been synthesized and structurally characterized, revealing distorted geometries. rsc.org The synthesis and crystal structure of a cobalt(II) complex with a Schiff base derived from isoniazid (B1672263) and pyridine-4-carboxaldehyde have also been reported. scirp.org

Nickel complexes with ligands derived from 2'-hydroxychalcones have been synthesized, and their structures proposed based on spectral and analytical data. unm.edu

Copper complexes have also been a subject of study, with reports on the synthesis and structural characterization of complexes containing bis-7-azaindolyl borate (B1201080) ligands.

These studies demonstrate the rich coordination chemistry of nicotinate derivatives and their potential to form a wide range of metal complexes with interesting structural and physical properties.

Emerging Research Directions and Challenges

Development of Green Chemistry Approaches for Nicotinate (B505614) Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For nicotinates, research is shifting away from traditional methods that often involve harsh reagents and generate significant waste towards more sustainable alternatives.

One promising green approach is the use of biocatalysis. For instance, enzymes like lipases have been successfully employed in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate. A study demonstrated the use of Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, in a continuous-flow microreactor system. nih.gov This method achieved high yields (81.6–88.5%) of various nicotinamides in an environmentally friendly solvent, tert-amyl alcohol, with significantly shorter reaction times (35 minutes) compared to batch processes (24 hours). nih.gov While this was demonstrated for nicotinamide synthesis, the principle can be extended to the synthesis of other nicotinate derivatives.

Another key aspect of green chemistry is the use of safer and more sustainable starting materials and reagents. The synthesis of methyl 4-hydroxy-6-methylnicotinate has been reported from 4-hydroxy-6-methylnicotinic acid using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-(dimethylamino)pyridine (DMAP). rsc.org While effective, a greener approach would involve exploring catalytic methods that avoid stoichiometric reagents.

Future research in the green synthesis of Methyl 5-hydroxy-6-methylnicotinate could focus on:

Biocatalytic routes: Investigating specific enzymes for the selective hydroxylation and methylation of the pyridine (B92270) ring.

Flow chemistry: Optimizing continuous-flow processes to enhance reaction efficiency, minimize waste, and improve safety.

Alternative solvents: Replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.

Atom economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Table 1: Comparison of Conventional and Green Synthesis Approaches for Nicotinate Derivatives

| Parameter | Conventional Synthesis (e.g., Oxidation of picolines) | Green Synthesis (e.g., Enzymatic in Flow Reactor) nih.gov |

| Reagents | Strong oxidants (e.g., nitric acid, potassium permanganate) | Immobilized enzyme (Novozym® 435), mild amines/alcohols |

| Solvents | Often harsh acids or organic solvents | Environmentally friendly solvents (e.g., tert-amyl alcohol) |

| Reaction Time | Several hours to days | As short as 35 minutes |

| Yield | Variable, often with side products | High (81.6–88.5%) |

| Waste | Significant, including hazardous byproducts | Minimal, with potential for catalyst recycling |

| Conditions | High temperatures and pressures may be required | Mild (e.g., 50 °C) |

Catalytic Transformations of this compound

The functional groups present in this compound—a hydroxyl group, a methyl group, and a methyl ester on a pyridine ring—offer multiple sites for catalytic transformations to generate a diverse range of derivatives. While specific catalytic transformations of this exact molecule are not extensively reported, research on related structures provides a roadmap for potential reactions.

A key area of exploration is the catalytic hydrogenation of the pyridine ring or the ester group. The hydrogenation of carboxylic acids and their esters is a challenging but important transformation, often requiring high pressures and temperatures with heterogeneous catalysts like copper chromite or ruthenium oxides. youtube.com However, recent advancements have led to the development of more active catalysts that operate under milder conditions. tue.nlnih.gov For instance, ruthenium-based complexes have shown high efficacy in the hydrogenation of esters. rsc.org

The selective hydrogenation of the pyridine ring to the corresponding piperidine (B6355638) derivative, while preserving the ester and hydroxyl functionalities, would be a valuable transformation. Conversely, the reduction of the methyl ester to a primary alcohol would yield another key intermediate.

Potential catalytic transformations for this compound include:

Hydrogenation: Selective reduction of the pyridine ring or the ester group.

Cross-coupling reactions: The hydroxyl group could be converted to a triflate or halide, enabling Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds.

C-H activation: Direct functionalization of the C-H bonds on the pyridine ring or the methyl group could provide a more atom-economical route to new derivatives.

Table 2: Potential Catalytic Transformations and Relevant Catalyst Systems

| Transformation | Functional Group | Potential Catalyst Systems | Product Class |

| Hydrogenation | Pyridine Ring | Heterogeneous: Ru/C, Pd/C; Homogeneous: Rhodium or Iridium complexes tue.nlrsc.org | Piperidine derivatives |

| Hydrogenation | Methyl Ester | Heterogeneous: Copper chromite, RuO₂; Homogeneous: Ruthenium-Triphos complexes youtube.comrsc.org | Hydroxymethylpyridine derivatives |

| Cross-Coupling | Hydroxyl (after conversion) | Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki, Sonogashira; Pd or Cu catalysts for Buchwald-Hartwig youtube.com | Aryl-, alkynyl-, or amino-substituted nicotinates |

| C-H Activation | Pyridine Ring C-H | Iridium or Rhodium complexes youtube.com | Functionalized nicotinate derivatives |

Computational Design of Novel this compound Analogues

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and materials science. These methods allow for the rational design of novel molecules with desired properties, significantly reducing the time and cost associated with experimental screening. For this compound, computational approaches can be used to design analogues with enhanced biological activity, improved pharmacokinetic profiles, or novel material properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to this approach. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net Molecular docking predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme, and estimates the binding affinity. nih.govnih.gov

For example, studies on pyridine and pyrimidine-based inhibitors of enzymes like CYP11B1 and CYP11B2 have successfully used docking and QSAR to identify structural features responsible for selectivity and inhibitory activity. nih.govresearchgate.net Similar methodologies could be applied to design analogues of this compound that target specific enzymes. For instance, researchers have designed and evaluated new pyrimidine (B1678525) and pyridine derivatives as cholinesterase inhibitors by studying their interactions within the enzyme's active site in silico. mdpi.com

The computational design workflow for novel analogues could involve:

Target Identification: Identifying a biological target of interest.

Homology Modeling: Creating a 3D model of the target if one is not available.

Docking Studies: Docking this compound and its virtual analogues into the active site of the target.

QSAR Analysis: Building models to predict the activity of new analogues.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to filter for drug-like candidates. nih.gov

Table 3: Computational Tools in the Design of Nicotinate Analogues

| Computational Tool | Application | Objective |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. nih.govnih.gov | Identify potential biological targets and optimize ligand-receptor interactions. |

| QSAR | Correlates chemical structure with biological activity. nih.govresearchgate.net | Predict the activity of novel analogues and guide lead optimization. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups for biological activity. tandfonline.com | Design novel scaffolds that retain key binding features. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assess the stability of ligand-receptor complexes. |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicological properties. nih.gov | Prioritize compounds with favorable drug-like properties for synthesis. |

Integration of Advanced Robotics and AI in Synthetic Research Workflows

Artificial intelligence , particularly machine learning, plays a crucial role in both the planning and execution of these automated experiments. AI algorithms can be trained on vast datasets of chemical reactions from the literature to:

Predict reaction outcomes: Forecast the products and yields of a given set of reactants and conditions. preprints.org

Plan synthetic routes: Propose novel and efficient synthetic pathways to a target molecule (retrosynthesis). mdpi.com

Optimize reaction conditions: Intelligently select the next set of experiments to perform to most efficiently find the optimal reaction conditions, often using Bayesian optimization or other learning algorithms. medium.compreprints.org

The synergy between robotics and AI creates a closed-loop system where the AI plans an experiment, the robot executes it, the results are analyzed, and the AI uses this new data to plan the next experiment. mdpi.com This autonomous workflow dramatically accelerates the discovery and development of new synthetic methods and molecules. The application of such a system to the synthesis of a library of this compound analogues could rapidly generate a diverse set of compounds for biological screening.

Table 4: Role of Robotics and AI in Synthetic Chemistry Workflows

| Technology | Function | Application in Nicotinate Synthesis |

| Robotic Liquid Handlers | Automated dispensing of reagents and solvents. | High-throughput screening of reaction conditions in microplates. |

| Automated Flow Reactors | Continuous synthesis with precise control over reaction parameters. nih.govscribd.com | Optimization of synthesis for this compound; rapid library synthesis. |

| AI-Powered Retrosynthesis | Proposing synthetic routes to a target molecule. mdpi.compharmafeatures.com | Designing efficient and novel synthetic pathways to analogues. |

| Machine Learning for Optimization | Predicting optimal reaction conditions (temperature, catalyst, solvent). medium.compreprints.org | Accelerating the optimization of synthetic steps. |

| Integrated Autonomous Systems | Closed-loop cycles of AI-driven design, robotic execution, and data analysis. mdpi.com | Autonomous discovery of new derivatives and their optimal synthesis. |

常见问题

Q. What are the recommended synthetic pathways for Methyl 5-hydroxy-6-methylnicotinate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification or functional group interconversion. For analogs like Methyl 6-(difluoromethyl)-5-methylnicotinate, esterification under acidic or basic catalysis is common . Optimization includes:

- Catalyst selection : Acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) conditions to improve yield.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side reactions .

Table 1 : Comparison of synthetic methods for related nicotinates

| Compound | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 6-methylnicotinate | H₂SO₄ | MeOH | 85 | |

| Ethyl 2-hydroxy-5-nitronicotinate | K₂CO₃ | EtOH | 72 |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and esterification success (e.g., carbonyl peaks at ~165–170 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95% for research-grade material) using C18 columns and UV detection .

Q. How does this compound behave under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent hydrolysis : Test in buffers (pH 2–12) at 25°C and 37°C to assess ester bond lability .

- Thermal degradation : TGA/DSC analysis to identify decomposition thresholds (>150°C for similar esters) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The hydroxyl and methyl groups influence electronic effects on the pyridine ring:

- DFT calculations : Predict sites of electrophilic/nucleophilic attack using software like Gaussian .

- Kinetic studies : Monitor substituent effects via Hammett plots .

Example: In 6-Ethoxy-5-methylnicotinaldehyde, ethoxy groups direct regioselectivity in aldol reactions .

Q. How can contradictory data on the biological activity of this compound analogs be resolved?

- Methodological Answer : Apply systematic review frameworks:

Q. What computational strategies predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use in silico tools:

- ADMET prediction : Software like SwissADME estimates bioavailability, logP, and CYP450 interactions .

- Molecular docking : Identify potential targets (e.g., neurotransmitter receptors) via AutoDock Vina .

Q. What experimental designs are optimal for studying this compound’s interaction with inflammatory pathways?

- Methodological Answer :

- In vitro models : LPS-stimulated macrophages to measure cytokine suppression (ELISA for TNF-α/IL-6) .

- Gene expression profiling : RNA-seq to identify downstream targets (e.g., NF-κB pathway) .

- Positive controls : Compare with established anti-inflammatory agents (e.g., dexamethasone) .

Guidelines for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。